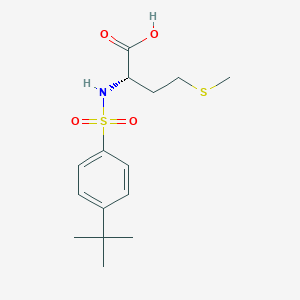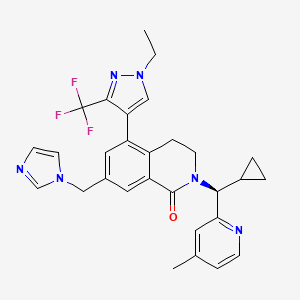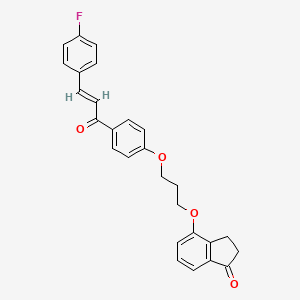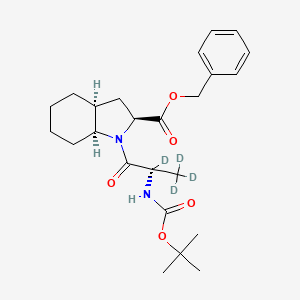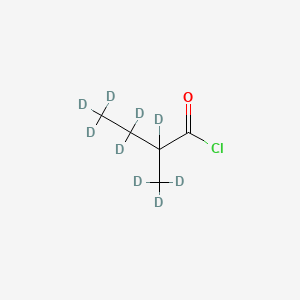
(+/-)-2-Methylbutyryl-d9 Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-2-Methylbutyryl chloride-d9 is a deuterated derivative of 2-methylbutyryl chloride. This compound is characterized by the presence of nine deuterium atoms, which replace the hydrogen atoms in the molecule. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules is often used in scientific research to study reaction mechanisms, metabolic pathways, and molecular interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2-Methylbutyryl chloride-d9 typically involves the deuteration of 2-methylbutyryl chloride. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Direct Deuteration: This involves the use of deuterated reagents to directly introduce deuterium atoms into the molecule. For example, the reaction of 2-methylbutyryl chloride with deuterated hydrochloric acid (DCl) can result in the formation of (±)-2-Methylbutyryl chloride-d9.
Industrial Production Methods
Industrial production of (±)-2-Methylbutyryl chloride-d9 may involve large-scale deuteration processes using specialized equipment and deuterium sources. The process typically includes:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
High-Pressure Deuteration: Employing high-pressure conditions to enhance the efficiency of deuterium incorporation.
化学反応の分析
Types of Reactions
(±)-2-Methylbutyryl chloride-d9 can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the molecule can be substituted with other nucleophiles, such as hydroxide ions, amines, or alcohols, leading to the formation of corresponding deuterated derivatives.
Addition Reactions: The compound can participate in addition reactions with unsaturated compounds, resulting in the formation of new deuterated products.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different deuterated products.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and alcohols are commonly used in substitution reactions.
Catalysts: Catalysts such as palladium or platinum may be used in hydrogenation or deuteration reactions.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
The major products formed from these reactions include deuterated alcohols, amines, and other derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(±)-2-Methylbutyryl chloride-d9 has several scientific research applications, including:
Metabolic Studies: Used as a tracer in metabolic studies to understand the pathways and mechanisms of metabolism in biological systems.
Reaction Mechanism Studies: Employed to study reaction mechanisms in organic chemistry, providing insights into the behavior of molecules during chemical reactions.
Pharmaceutical Research: Utilized in the development of deuterated drugs, which may have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Isotope Labeling: Used in isotope labeling experiments to track the movement and interaction of molecules in various chemical and biological processes.
作用機序
The mechanism of action of (±)-2-Methylbutyryl chloride-d9 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the molecule can influence the rate and outcome of chemical reactions due to the isotope effect, which can alter the bond strength and reaction kinetics. This makes the compound valuable in studying the detailed mechanisms of chemical and biological processes.
類似化合物との比較
(±)-2-Methylbutyryl chloride-d9 can be compared with other deuterated and non-deuterated analogs, such as:
2-Methylbutyryl chloride: The non-deuterated version of the compound, which lacks the isotope effect provided by deuterium.
Deuterated Acyl Chlorides: Other deuterated acyl chlorides, such as deuterated acetyl chloride or deuterated propionyl chloride, which may have similar applications but differ in their chemical structure and properties.
The uniqueness of (±)-2-Methylbutyryl chloride-d9 lies in its specific deuterium labeling, which provides distinct advantages in research applications, particularly in studying reaction mechanisms and metabolic pathways.
特性
分子式 |
C5H9ClO |
|---|---|
分子量 |
129.63 g/mol |
IUPAC名 |
2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl chloride |
InChI |
InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D |
InChIキー |
XRPVXVRWIDOORM-CBZKUFJVSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)Cl)C([2H])([2H])[2H] |
正規SMILES |
CCC(C)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


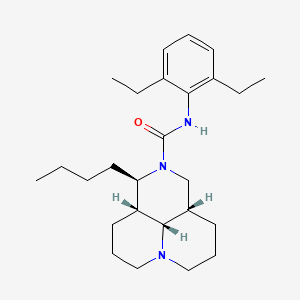

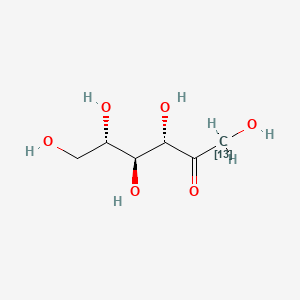
![3-[6-carbamoyl-3-[(E)-4-[6-carbamoyl-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]benzimidazol-4-yl]oxypropyl (2S)-2-[3-[2-[2-[[(4S)-5-[[2-[[2-[[2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1,5-dioxo-1,5-bis[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]propanoylamino]propanoate](/img/structure/B12396827.png)
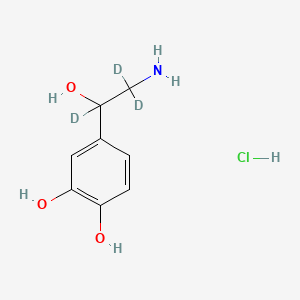
![4-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid](/img/structure/B12396829.png)
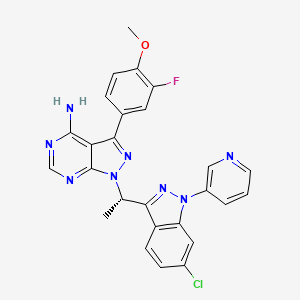
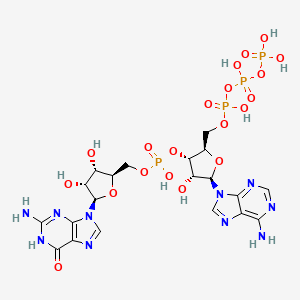
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12396843.png)
![3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-[6-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperazin-1-yl]anilino]pyrimidin-4-yl]-1-methylurea](/img/structure/B12396849.png)
